{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone
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Overview
Description
{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a dimethylamino group. This compound is known for its applications in various scientific fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation of dimethylaniline with benzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H5COCl+C6H5N(CH3)2AlCl3C6H5COC6H4N(CH3)2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone involves its ability to absorb light and undergo photochemical reactions. The dimethylamino group acts as an electron-donating group, enhancing the compound’s photophysical properties. This makes it an effective photoinitiator and photosensitizer. The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the dimethylamino substitution.
4-(Dimethylamino)benzophenone: A closely related compound with similar properties.
Michler’s ketone: Another derivative with two dimethylamino groups.
Uniqueness
{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring light absorption and photochemical reactivity .
Properties
CAS No. |
62764-98-1 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
[4-(dimethylaminooxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-16(2)18-14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
QUZVWWROSVCAHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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